molecular formula C24H17IN4O2 B4338439 2-IODO-N-[4-OXO-2-(8-QUINOLYL)-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE

2-IODO-N-[4-OXO-2-(8-QUINOLYL)-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE

Cat. No.: B4338439
M. Wt: 520.3 g/mol
InChI Key: DIHPOCSCICGULP-UHFFFAOYSA-N
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Description

2-IODO-N-[4-OXO-2-(8-QUINOLYL)-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is a complex organic compound with a molecular formula of C19H15IN4O3. This compound is notable for its unique structure, which includes both quinazolinone and quinoline moieties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-IODO-N-[4-OXO-2-(8-QUINOLYL)-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the iodination of N-(8-quinolinyl)benzamide derivatives using palladium-catalyzed C-H iodination . This reaction is carried out under both electrochemical and non-electrochemical conditions, with I2 as the iodinating agent. The reaction proceeds efficiently at 90°C under base-free conditions, providing high yields of the iodinated product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents.

Chemical Reactions Analysis

Types of Reactions

2-IODO-N-[4-OXO-2-(8-QUINOLYL)-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the quinoline and quinazolinone moieties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

2-IODO-N-[4-OXO-2-(8-QUINOLYL)-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-IODO-N-[4-OXO-2-(8-QUINOLYL)-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The quinazolinone and quinoline moieties are known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(8-quinolinyl)benzamide: A precursor in the synthesis of the target compound.

    Quinazolinone Derivatives: Compounds with similar quinazolinone structures, known for their biological activities.

    Quinoline Derivatives: Compounds with quinoline moieties, widely studied for their medicinal properties.

Uniqueness

2-IODO-N-[4-OXO-2-(8-QUINOLYL)-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is unique due to the presence of both quinazolinone and quinoline moieties in its structure. This dual functionality enhances its potential biological activities and makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-iodo-N-(4-oxo-2-quinolin-8-yl-1,2-dihydroquinazolin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17IN4O2/c25-19-12-3-1-9-16(19)23(30)28-29-22(27-20-13-4-2-10-17(20)24(29)31)18-11-5-7-15-8-6-14-26-21(15)18/h1-14,22,27H,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHPOCSCICGULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=CC4=C3N=CC=C4)NC(=O)C5=CC=CC=C5I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17IN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-IODO-N-[4-OXO-2-(8-QUINOLYL)-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
2-IODO-N-[4-OXO-2-(8-QUINOLYL)-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE
Reactant of Route 3
2-IODO-N-[4-OXO-2-(8-QUINOLYL)-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE
Reactant of Route 4
2-IODO-N-[4-OXO-2-(8-QUINOLYL)-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE
Reactant of Route 5
2-IODO-N-[4-OXO-2-(8-QUINOLYL)-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE
Reactant of Route 6
2-IODO-N-[4-OXO-2-(8-QUINOLYL)-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE

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